2,3-Dimethylpyridin-4-OL
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethylpyridin-4-OL can be achieved through various methods. One common approach involves the reaction of 2,3-dimethylpyridine with an oxidizing agent to introduce the hydroxyl group at the 4-position . Another method includes the use of Grignard reagents to add the necessary functional groups to the pyridine ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or nickel catalysts are often used in substitution reactions.
Major Products Formed:
Pyridine N-oxides: Formed through oxidation reactions.
Substituted Pyridines: Formed through substitution reactions.
Scientific Research Applications
2,3-Dimethylpyridin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,3-Dimethylpyridin-4-OL involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,3-Dimethylpyridine: Similar structure but lacks the hydroxyl group at the 4-position.
4-Hydroxypyridine: Similar functional group but different substitution pattern on the pyridine ring.
Uniqueness: 2,3-Dimethylpyridin-4-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyridine derivatives .
Properties
IUPAC Name |
2,3-dimethyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURTHBRTGJYRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617137 |
Source
|
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-31-8 |
Source
|
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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